
Nifedipine hydrochloride
Übersicht
Beschreibung
Nifedipine hydrochloride is a calcium channel blocker of the dihydropyridine class. It is primarily used in the management of hypertension and angina pectoris. This compound works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nifedipine hydrochloride is synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonia. This reaction forms the dihydropyridine ring, which is a characteristic feature of nifedipine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include the initial condensation reaction, followed by purification and crystallization to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Nifedipine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Nifedipine can be oxidized to form nitrosonifedipine, which is an active metabolite.
Reduction: The nitro group in nifedipine can be reduced to an amino group under specific conditions.
Substitution: Various substituents can be introduced into the dihydropyridine ring to modify its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products:
Oxidation: Nitrosonifedipine
Reduction: Aminonifedipine
Substitution: Various halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Clinical Indications
Nifedipine is primarily indicated for:
- Chronic Stable Angina : It reduces the frequency of angina attacks and increases exercise tolerance by dilating coronary arteries and decreasing myocardial oxygen demand .
- Vasospastic Angina (Prinzmetal Angina) : Nifedipine is effective in managing this condition by alleviating coronary artery spasm .
- Hypertension : It can be used alone or in combination with other antihypertensive agents to manage high blood pressure .
- Raynaud's Phenomenon : Nifedipine helps reduce the severity and frequency of attacks in patients with this condition .
- Off-label Uses : These include treatment for high altitude pulmonary edema, achalasia, and as a tocolytic agent in preterm labor .
Pharmacokinetics
Nifedipine exhibits a rapid onset of action when administered orally, with peak plasma concentrations occurring within 30 minutes to 2 hours. The elimination half-life ranges from 2 to 5 hours, depending on the formulation (immediate vs. extended release) .
Comprehensive Data Table
Application | Indication Type | Mechanism of Action | Dosage Form |
---|---|---|---|
Chronic Stable Angina | FDA Approved | Calcium channel blockade leading to vasodilation | Immediate/Extended Release |
Vasospastic Angina | FDA Approved | Alleviates coronary artery spasm | Immediate/Extended Release |
Hypertension | FDA Approved | Reduces peripheral vascular resistance | Immediate/Extended Release |
Raynaud's Phenomenon | Off-label | Increases blood flow by vasodilation | Oral |
High Altitude Pulmonary Edema | Off-label | Reduces pulmonary artery pressure | Oral |
Tocolysis (Preterm Labor) | Off-label | Relaxes uterine smooth muscle | Oral |
Case Study 1: Chronic Stable Angina
In a randomized controlled trial (IMAGE trial), patients treated with nifedipine showed a significant reduction in angina frequency and an increase in exercise tolerance compared to placebo. Reflex tachycardia was noted but could be managed with beta-blockers .
Case Study 2: Raynaud's Phenomenon
A meta-analysis demonstrated that nifedipine reduced attack severity by approximately 33% in patients suffering from Raynaud's phenomenon. Most studies included low doses, highlighting its efficacy even at minimal therapeutic levels .
Case Study 3: High Altitude Pulmonary Edema
Research indicates that nifedipine effectively lowers pulmonary artery pressure in conditions such as high altitude pulmonary edema, providing symptomatic relief and improving oxygenation .
Wirkmechanismus
Nifedipine hydrochloride exerts its effects by blocking L-type calcium channels in the smooth muscle of blood vessels and the heart. This inhibition prevents calcium ions from entering the cells, leading to relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance. The overall effect is a reduction in blood pressure and relief from angina .
Molecular Targets and Pathways:
L-type Calcium Channels: Primary target for nifedipine’s action.
Vascular Smooth Muscle: Relaxation leads to vasodilation.
Cardiac Muscle: Reduced calcium influx decreases cardiac workload.
Vergleich Mit ähnlichen Verbindungen
Amlodipine: Longer duration of action, used for chronic hypertension.
Felodipine: Similar to nifedipine but with a slightly different side effect profile.
Nicardipine: Used in acute settings for hypertensive emergencies.
Biologische Aktivität
Nifedipine hydrochloride is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity extends beyond its primary cardiovascular effects, influencing various physiological processes and presenting unique pharmacological properties. This article delves into the biological activities of nifedipine, supported by data tables, case studies, and research findings.
Nifedipine exerts its effects primarily through the blockade of L-type calcium channels in vascular smooth muscle and myocardial cells. This action results in:
- Vasodilation : Reduced peripheral vascular resistance, leading to decreased blood pressure.
- Increased Oxygen Supply : Dilation of coronary arteries alleviates angina symptoms by improving blood flow to the heart muscle .
Additionally, recent studies have revealed that nifedipine facilitates neurotransmitter release independently of its calcium channel blocking effects, particularly enhancing glutamate release in the central nervous system .
Pharmacokinetics
- Absorption : Nifedipine is almost completely absorbed in the gastrointestinal tract with a bioavailability of 45-68% due to first-pass metabolism.
- Protein Binding : Approximately 92-98% bound to serum proteins.
- Metabolism : Primarily metabolized by CYP3A4 into several metabolites, with 60-80% excreted in urine as inactive forms .
Cardiovascular Effects
Nifedipine is effective in managing hypertension and angina. A systematic review indicated that it significantly reduces the risk of delivery within seven days for preterm labor patients compared to other tocolytic agents .
Study | Population | Outcome | Findings |
---|---|---|---|
Cochrane Review (2010) | 2179 women with preterm labor | Delivery within 7 days | RR 0.82 (95% CI: 0.70–0.97) |
Cochrane Review (2010) | 2179 women with preterm labor | Neonatal outcomes | Reduced risk of respiratory distress syndrome (RR 0.63) |
Neurotransmitter Release
Nifedipine uniquely enhances spontaneous glutamate release at clinically relevant doses, independent of calcium influx. This effect was observed in a study where 79.9% of tested cells exhibited increased spontaneous excitatory postsynaptic currents (EPSCs) .
Case Studies and Research Findings
- Preterm Labor Management :
- Energy Metabolism :
- Hypertension Treatment :
Adverse Effects and Considerations
Despite its benefits, nifedipine is associated with certain adverse effects, particularly at high doses or short-acting formulations, which may lead to increased mortality in patients with coronary artery disease . Caution is advised when prescribing this medication.
Eigenschaften
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8,15,18H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQGFMPRCDAJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21829-25-4 (Parent) | |
Record name | Nifedipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90209045 | |
Record name | Nifedipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60299-11-8 | |
Record name | Nifedipine-hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60299-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifedipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifedipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFEDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9626V3KSPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.